

Application Notes and Protocols for Flavomycin® Supplementation in Swine Feed Trials

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Compound of Interest

Compound Name: Flavomycin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting swine feed trials to evaluate the efficacy of **Flavomycin®** (bambermycin), a performance-enhancing antibiotic.

Introduction

Flavomycin® is an antibiotic complex derived from *Streptomyces bambergiensis* and *Streptomyces ghanaensis*, with its primary active components being moenomycins A and C.[1][2] It is used exclusively in animal nutrition to improve growth rate and feed efficiency in swine and other livestock. The mechanism of action involves the inhibition of murein biosynthesis, a critical component of the cell wall in Gram-positive bacteria.[3] This selective action disrupts the growth of certain pathogenic and competitive bacteria in the gut, while sparing beneficial species such as *Lactobacillus* and *Bifidobacterium*. [1][3] This modulation of the gut microbiota is believed to lead to improved nutrient absorption and overall gut health, resulting in enhanced growth performance.[3] **Flavomycin®** is not absorbed from the digestive tract, meaning no residues are found in edible tissues.[2][4]

Data Presentation: Summary of Performance Data

The following tables summarize the expected quantitative outcomes from swine feed trials supplementing with **Flavomycin®**. The data is aggregated from multiple studies to provide a comparative overview.

Table 1: Effect of **Flavomycin®** on Growth Performance in Growing-Finishing Swine (Approx. 40 lbs to 220 lbs)

Treatment Group	Average Daily Gain (ADG) (% Improvement vs. Control)	Feed Efficiency (F/G) (% Improvement vs. Control)	Key Findings & Citations
Control (No Antibiotic)	Baseline	Baseline	Baseline performance for comparison.
Flavomycin® (2 g/ton)	3% - 6.6%	3% - 6.1%	Significant improvements in ADG and F/G are consistently observed. [5] The response can be more pronounced in the finishing phase.
Flavomycin® (4 g/ton)	~5%	Not always significantly different from control	Higher inclusion rates may lead to further improvements in ADG. [5]
Other Antibiotics (e.g., Tylan, Aureomycin)	Variable	Variable	Performance can be comparable to or slightly different from Flavomycin®, depending on the specific antibiotic and trial conditions.[5]

Table 2: Performance Comparison in Grower vs. Finisher Phases

Growth Phase	Parameter	Control	Flavomycin® (2 g/ton)	% Improvement	Citation
Grower (e.g., 40-125 lbs)	ADG (lbs/day)	~1.80	~1.85	~2.8%	[4]
F/G (lbs feed/lb gain)	~2.60	~2.47	~5.0%	[4]	
Finisher (e.g., 125-200 lbs)	ADG (lbs/day)	~1.60	~1.70	~6.3%	[4]
F/G (lbs feed/lb gain)	~3.30	~3.25	~1.5%	[4]	

Experimental Protocols

General Swine Feed Trial Design

This protocol outlines a typical randomized complete block design for evaluating **Flavomycin®** in growing-finishing swine.

- Objective: To determine the effect of **Flavomycin®** supplementation on swine growth performance, feed efficiency, and gut health.
- Animals: A minimum of 72 crossbred pigs (e.g., Landrace x Large White x Duroc), weaned and healthy, with an initial body weight of approximately 40 lbs.[4][6]
- Housing: Pigs should be housed in pens with concrete or slatted floors, allowing for accurate feed intake measurement and waste removal.[4] Pen density should be kept consistent across all treatment groups.
- Experimental Design:
 - Randomly allocate pigs to treatment groups, blocking by initial body weight, sex, and litter to minimize variability.[4]
 - A minimum of 3 replicate pens per treatment, with 4-6 pigs per pen.[4]

- Treatment Groups:
 - T1: Control: Basal diet with no antibiotic supplementation.
 - T2: **Flavomycin®** 2 g/ton : Basal diet supplemented with **Flavomycin®** at 2 grams per ton of feed.[5]
 - T3: **Flavomycin®** 4 g/ton : Basal diet supplemented with **Flavomycin®** at 4 grams per ton of feed.[5]
 - (Optional) T4: Positive Control: Basal diet supplemented with another commercially available antibiotic for comparison.[5]
- Trial Duration:
 - Growing Phase: From approx. 40 lbs to 125 lbs body weight.
 - Finishing Phase: From approx. 125 lbs to 220 lbs market weight.
- Data Collection:
 - Body Weight: Weigh individual pigs at the start of the trial, at the end of the growing phase, and at the end of the finishing phase.[7]
 - Feed Intake: Record the amount of feed provided to each pen and the amount remaining at the end of each phase to calculate average daily feed intake (ADFI).[7]
 - Calculations: Determine Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed to Gain Ratio (F/G).

Feed Formulation and Mixing Protocol

- Basal Diet: Formulate a corn-soybean meal-based diet that meets or exceeds the nutritional requirements for growing and finishing swine according to NRC guidelines. The diet composition should be consistent across all treatment groups.
- **Flavomycin®** Premixing:

- To ensure uniform distribution, create a working premix. Thoroughly mix 0.5 kg of **Flavomycin® 4** (containing 4 g/kg of bambarmycins) with 4.5 kg of a suitable grain carrier (e.g., ground corn). This creates 5.0 kg of a working premix.[\[8\]](#)
- For a 2 g/ton final concentration, add 2.5 kg of this working premix to 997.5 kg of the basal diet to make 1 tonne of complete feed.
- For a 4 g/ton final concentration, add 5.0 kg of the working premix to 995 kg of the basal diet.
- Feed Analysis: Collect representative feed samples from each treatment batch for analysis to confirm the concentration of **Flavomycin®** and key nutrients.[\[5\]](#) Store samples in a cool, dry place away from direct sunlight.[\[9\]](#)

Sample Collection Protocol

- Fecal Sample Collection (for Microbiota Analysis):
 - Collect fresh fecal samples directly from the rectum of at least two pigs per pen at the end of each feeding phase.[\[10\]](#)
 - Use sterile collection tubes and wear new gloves for each pig to avoid cross-contamination.[\[10\]](#)
 - Immediately freeze samples on dry ice and store at -80°C until DNA extraction.[\[11\]](#)
- Intestinal Tissue Collection (for Morphology Analysis):
 - At the end of the trial, select one pig per pen that is close to the average body weight of the pen for euthanasia and tissue collection.
 - Collect a 2 cm segment of the mid-jejunum.[\[12\]](#)
 - Gently flush the segment with a phosphate-buffered saline (PBS) solution to remove contents.
 - Fix the tissue sample in 10% neutral buffered formalin for at least 24 hours before processing for histology.[\[13\]](#)

Gut Health Assessment Protocols

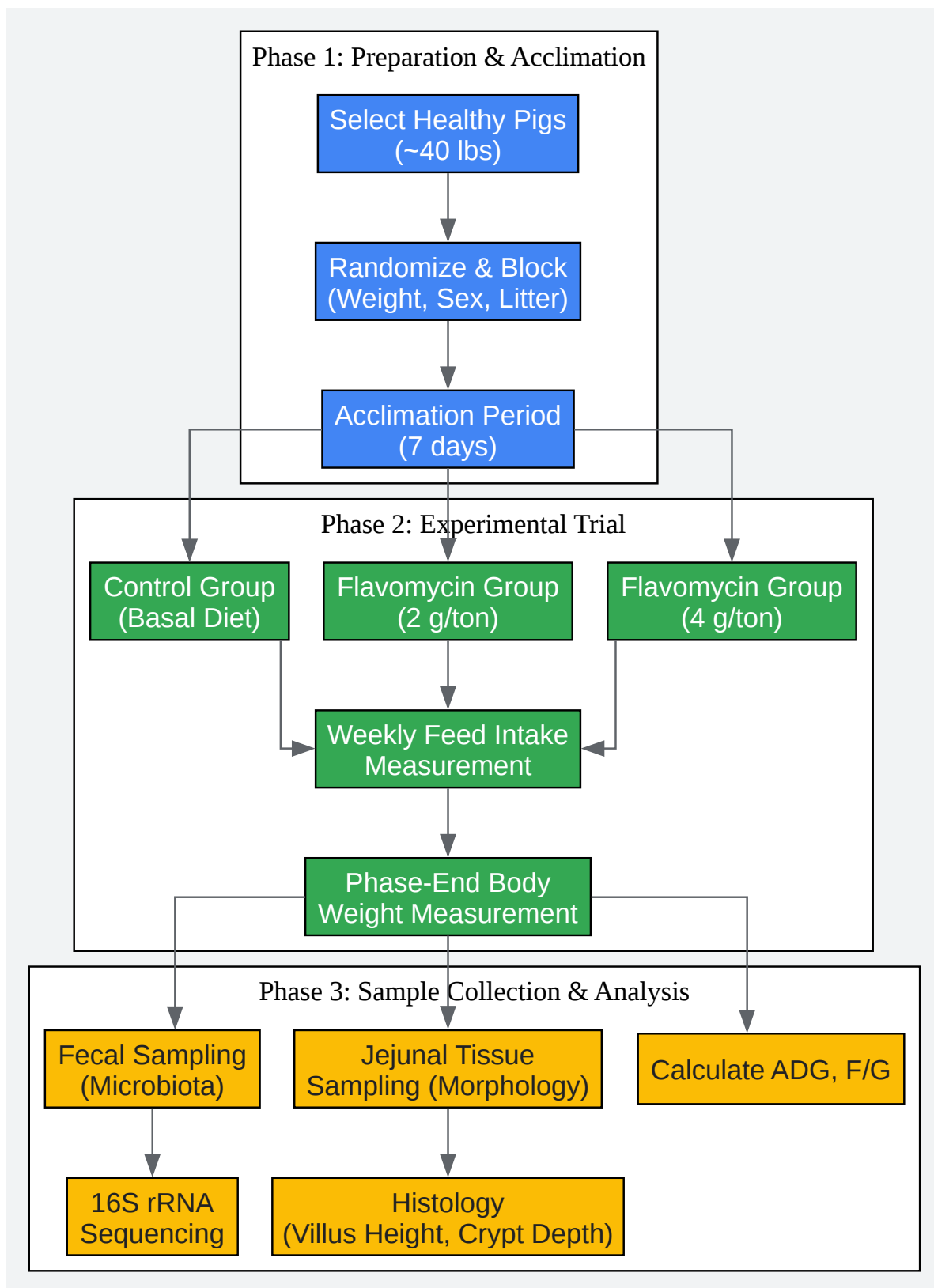
- Gut Morphology (Histology):
 - After fixation, embed the jejunal tissue samples in paraffin wax.[\[13\]](#)
 - Cut 5 μm sections and mount them on glass slides.[\[13\]](#)
 - Stain the sections with hematoxylin and eosin (H&E) or Periodic acid-Schiff (PAS).[\[13\]](#)
 - Using a light microscope with imaging software, measure the villus height (from the tip to the crypt opening) and crypt depth (from the base to the crypt opening) of at least 10 well-oriented villi and crypts per sample.
 - Calculate the villus height to crypt depth ratio (V:C ratio).
- Gut Microbiota Analysis (16S rRNA Gene Sequencing):
 - Extract microbial DNA from the collected fecal samples using a commercially available kit (e.g., TIANamp Stool DNA Kit).[\[14\]](#)
 - Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.[\[14\]](#)
 - Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[\[15\]](#)
 - Process the sequencing data using a bioinformatics pipeline (e.g., QIIME2) to determine the taxonomic composition and diversity of the gut microbiota.[\[15\]](#)

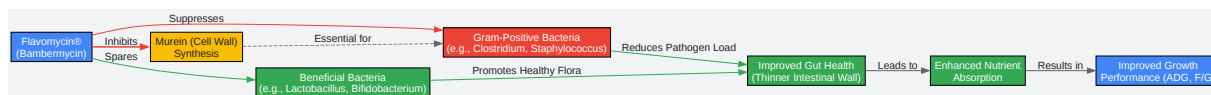
Analytical Method for Flavomycin® in Feed

- Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and accurate method for quantifying bambermycin in feed.[\[16\]](#)
- Sample Preparation:
 - Extract bambermycin from a representative feed sample using a mixture of methanol and 25% ammonium hydroxide solution.[\[16\]](#)

- Perform a clean-up step using a solid-phase extraction (SPE) cartridge to remove interfering substances.[\[16\]](#)
- Chromatography:
 - Column: Reversed-phase C18 analytical column.
 - Mobile Phase: A gradient of 0.005 mol/L ammonium acetate in 5% acetonitrile (A) and 0.005 mol/L ammonium acetate in 95% acetonitrile (B).[\[16\]](#)
- Detection: Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of moenomycin A.

Visualizations





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